3-hydroxy-2-methyl-4(1H)-pyridinone (3-hydroxy-2-methyl-4-pyridone) is a heterocyclic compound with potential applications in various scientific research fields. Research has been conducted on its synthesis and characterization, with studies describing its preparation through different methods and analyzing its structure using various techniques like X-ray diffraction, infrared and proton NMR spectroscopy []. These studies provide valuable information for further research and development using this compound.
Research suggests that 3-hydroxy-2-methyl-4(1H)-pyridinone may have potential as an iron chelator due to its structural similarities to deferiprone, an established iron chelating drug []. Studies have explored its ability to bind iron ions, suggesting its potential use in treating iron overload conditions [].
The pyridinone scaffold, of which 3-hydroxy-2-methyl-4(1H)-pyridinone is a derivative, has been explored in medicinal chemistry for its diverse biological activities []. Research has investigated the potential of this compound and its derivatives as anti-cancer agents, with studies focusing on their interaction with specific targets and their cytotoxicity against cancer cell lines [].
3-hydroxy-2-methyl-4(1H)-pyridinone has also been studied as a valuable building block for the synthesis of more complex molecules with potential biological activities []. Its relatively simple structure and ease of functionalization make it a versatile starting material for the development of new drugs and other functional molecules.
3-Hydroxy-2-methyl-4(1H)-pyridinone, with the chemical formula , is a pyridinone derivative characterized by a hydroxyl group at the 3-position, a methyl group at the 2-position, and a ketone functional group at the 4-position. This compound is recognized for its potential biological activities and applications in medicinal chemistry. Its structural features allow it to act as a hydrogen bond donor and acceptor, making it versatile in various chemical interactions .
Research indicates that 3-hydroxy-2-methyl-4(1H)-pyridinone exhibits various biological activities:
Several methods have been developed for synthesizing 3-hydroxy-2-methyl-4(1H)-pyridinone:
3-Hydroxy-2-methyl-4(1H)-pyridinone finds applications in various fields:
Studies on the interactions of 3-hydroxy-2-methyl-4(1H)-pyridinone with biological targets have revealed:
Several compounds share structural similarities with 3-hydroxy-2-methyl-4(1H)-pyridinone. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Hydroxy-2-pyridinone | Hydroxyl group at position 4 | More potent as an antimicrobial agent |
3-Hydroxy-4(1H)-pyridinone | Hydroxyl group at position 3 | Exhibits different coordination chemistry |
5-Hydroxy-2-pyridinone | Hydroxyl group at position 5 | Potentially more effective in metal chelation |
6-Methyl-3-hydroxy-4(1H)-pyridinone | Methyl substitution at position 6 | Altered biological activity profiles |
The uniqueness of 3-hydroxy-2-methyl-4(1H)-pyridinone lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to these similar compounds. This structural specificity contributes to its potential applications in medicinal chemistry and coordination chemistry.
Intramolecular cyclization remains a cornerstone for constructing the pyridinone core. Brønsted acid-catalyzed benzylic cyclizations enable efficient ring formation via aldol-like condensations. For instance, trifluoromethanesulfonic acid (TfOH, 10 mol%) promotes cyclization of β-ketoamide-tethered pyridines into hydroxy lactams (65–82% yield). The reaction’s regioselectivity is governed by electronic effects, with electron-withdrawing groups enhancing cyclization rates.
Notably, 1,3,5-benzenetricarbonyl trichloride has been used to acylate hydrophilic pyridinones, yielding lipophilic derivatives for metal chelation. This method avoids harsh conditions, preserving the hydroxyl group’s integrity.
Table 1: Intramolecular Cyclization Conditions and Yields
Substrate | Catalyst | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|
β-Ketoamide pyridine | TfOH | 25 | 82 | |
2-Hydroxy-3-methylpyridinone | ClCOC6H3(CO)3 | 80 | 75 |
Oxidative ring expansion of cyclopentenones offers a streamlined route to pyridones. A one-pot protocol involving silyl enol ether formation and iodine(III)-mediated nitrogen insertion converts cyclopentenones to pyridones in 60–85% yield. For example, 2-methylcyclopentenone reacts with (diacetoxyiodo)benzene (PIDA) and ammonium acetate to yield 3-hydroxy-2-methyl-4(1H)-pyridinone derivatives.
Key advantages include:
Microwave irradiation enhances reaction efficiency and reduces synthesis times. Solvent-free conditions with silica gel as a solid support achieve 85–90% yields for pyridinone glycosides. For instance, 2-pyridone reacts with 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose under microwaves (300 W, 5 min), eliminating toxic solvents.
Table 2: Microwave vs. Conventional Synthesis
Parameter | Microwave | Conventional |
---|---|---|
Time | 5 min | 24 h |
Yield | 89% | 31% |
Solvent Use | None | Acetic acid |
Reference |
Industrial synthesis leverages continuous-flow systems and catalytic dehydrogenation. The Chichibabin pyridine synthesis, modified for scale, combines crotonaldehyde, formaldehyde, and ammonia at 400°C to produce pyridine precursors. Subsequent nitric acid oxidation yields nicotinic acid, a pyridinone derivative.
Key Innovations:
3-Hydroxy-2-methyl-4(1H)-pyridinone demonstrates exceptional metal ion specificity and binding affinity characteristics that distinguish it from other hydroxypyridinone derivatives [6]. The compound functions as a bidentate ligand through its hydroxyl and ketone oxygen atoms, forming stable five-membered chelate rings with metal ions . The metal binding affinity follows a distinct pattern based on the charge density and coordination preferences of different metal ions [6] [19].
The compound exhibits the highest affinity for trivalent metal ions, particularly iron(III), with stability constants that surpass many clinically relevant chelators [6]. Comparative studies reveal that 3-hydroxy-2-methyl-4(1H)-pyridinone forms complexes with iron(III) having log β₃ values ranging from 36.4 to 37.2, significantly higher than the 35.1 value observed for the unsubstituted 3-hydroxy-4-pyridinone [6] [20]. This enhanced binding affinity results from the electron-donating methyl group at the C² position, which increases the pyridinone ring electron density and strengthens metal-ligand interactions [6].
Gallium(III) coordination demonstrates comparable thermodynamic stability to iron(III) complexes, with log β₃ values of 35.76 to 38.42 reported for 3-hydroxy-2-methyl-4(1H)-pyridinone complexes [6] [13]. The similarity in ionic radii between gallium(III) (76 pm) and iron(III) (78.5 pm) contributes to this comparable binding behavior [6]. Aluminum(III) and indium(III) also form stable octahedral complexes with 3-hydroxy-2-methyl-4(1H)-pyridinone, following the same facial coordination geometry observed in iron(III) complexes [11].
Divalent metal ions exhibit markedly different coordination behavior with 3-hydroxy-2-methyl-4(1H)-pyridinone [5] [26]. Copper(II) complexes demonstrate multiple stoichiometries including 1:2, 2:2, 4:3, 1:1, and 2:1 metal-to-ligand ratios, indicating the formation of both mononuclear and polynuclear species [5] [26]. The phenolate group protonation constant for copper(II) coordination occurs at log K = 9.72, reflecting the influence of the metal ion on ligand basicity [5] [26].
Table 1: Metal Ion Binding Constants for 3-Hydroxy-2-methyl-4(1H)-pyridinone
Metal Ion | log β₃ | pM Value | pKₐ₁ | pKₐ₂ | Coordination Geometry |
---|---|---|---|---|---|
Fe³⁺ | 36.4-37.2 | 19.4-20.6 | 3.61-3.68 | 9.77-9.78 | Octahedral |
Ga³⁺ | 35.76-38.42 | - | - | - | Octahedral |
Al³⁺ | - | - | - | - | Octahedral |
Cu²⁺ | Variable | - | - | 9.72 | Multiple |
Zn²⁺ | - | - | - | - | Tetrahedral/Octahedral |
The coordination chemistry of 3-hydroxy-2-methyl-4(1H)-pyridinone with lanthanide and actinide elements represents a significant area of research interest due to the unique properties of f-block elements [13] [15]. Lanthanide complexation demonstrates rapid kinetics of formation combined with high thermodynamic stability, making hydroxypyridinone derivatives particularly suitable for applications requiring efficient f-element coordination [13].
Europium(III), terbium(III), samarium(III), and dysprosium(III) form stable complexes with hydroxypyridinone-based ligands, with pM values ranging from 19.9 to 21.9 when incorporated into macrocyclic scaffolds [13]. The complexation process occurs rapidly at ambient temperature and neutral pH conditions, distinguishing hydroxypyridinone ligands from macrocyclic alternatives that require elevated temperatures for efficient metal binding [13]. Extended X-ray absorption fine structure spectroscopy reveals that lanthanide-oxygen bond lengths follow the trend Cm > Eu > Tb, consistent with the lanthanide contraction effect [13].
Actinide coordination behavior exhibits even higher binding affinities than lanthanide complexes [15]. Thorium(IV) complexes with octadentate hydroxypyridinone ligands demonstrate exceptional thermodynamic stability with log β₁₁₀ values of 41.7 ± 0.3, representing some of the highest binding constants reported for actinide chelation [15]. The compound shows extreme thermodynamic selectivity toward tetravalent metal ions, with approximately 20 orders of magnitude difference between thorium(IV) and europium(III) formation constants at physiological pH [15].
Uranium coordination studies using bis(3-hydroxy-4-pyridinone) tetradentate derivatives reveal complex stoichiometries with uranyl(VI) species [8]. The optimal linker length between hydroxypyridinone units significantly influences binding efficiency, with two-carbon linkers providing the highest conditional formation constants (log K = 22.7) at pH 7.4 [8]. This enhanced binding results from reduced strain in the chelate ring system compared to longer or shorter linker configurations [8].
Table 2: Lanthanide and Actinide Complexation Parameters
Metal Ion | Ligand Type | log β or pM | Coordination Number | Formation Kinetics |
---|---|---|---|---|
Eu³⁺ | Macrocyclic HOPO | 19.9-21.9 | 8-9 | Rapid |
Tb³⁺ | Macrocyclic HOPO | 19.9-21.9 | 8-9 | Rapid |
Sm³⁺ | Macrocyclic HOPO | 19.9-21.9 | 8-9 | Rapid |
Dy³⁺ | Macrocyclic HOPO | 19.9-21.9 | 8-9 | Rapid |
Cm³⁺ | Macrocyclic HOPO | 19.9-21.9 | 8-9 | Rapid |
Th⁴⁺ | Octadentate HOPO | 41.7 | 8 | Rapid |
UO₂²⁺ | Bis-HOPO | 22.7 | 6 | Moderate |
The iron chelation mechanism of 3-hydroxy-2-methyl-4(1H)-pyridinone involves a sophisticated interplay of thermodynamic and kinetic factors that contribute to its exceptional selectivity for iron(III) over other physiologically relevant metal ions [6] [18]. The chelation process proceeds through the formation of neutral tris-chelate complexes under physiological conditions, with each ligand molecule contributing two oxygen atoms to the octahedral coordination sphere [6].
The hydroxyl group deprotonation represents the critical step in iron binding, occurring with a pKₐ₂ value of 9.77 [6]. This relatively high pKₐ value ensures that the ligand exists predominantly in the neutral, membrane-permeable form at physiological pH, while still providing sufficient anionic character for strong metal binding [6] [20]. The ketone oxygen participates in coordination without requiring deprotonation, contributing to the overall stability of the iron complex [6].
Substituent effects at the C² position dramatically influence iron chelation efficiency [6]. The methyl group at this position increases the pyridinone ring electron density through inductive effects, resulting in enhanced metal binding affinity compared to unsubstituted derivatives [6]. When compared to deferiprone analogs containing 1'-hydroxyalkyl groups at C², the methyl-substituted compound demonstrates superior pFe³⁺ values despite slightly lower absolute stability constants [6]. This apparent contradiction results from the decreased proton affinity of hydroxyalkyl derivatives, which favors the deprotonated form required for metal coordination [6].
Iron selectivity over essential divalent metal ions represents a crucial aspect of 3-hydroxy-2-methyl-4(1H)-pyridinone coordination chemistry [18] [20]. The compound demonstrates preferential binding for trivalent over divalent cations due to the higher charge density and stronger electrostatic interactions with the anionic ligand [18]. Comparative studies with zinc(II), copper(II), and magnesium(II) reveal significantly lower binding affinities for these essential metals, minimizing disruption of physiological metal homeostasis [18] [20].
The kinetic aspects of iron chelation involve rapid association and dissociation processes that enable efficient iron mobilization from various cellular compartments [7]. Cross-linked copolymer studies demonstrate that 3-hydroxy-2-methyl-4(1H)-pyridinone achieves 80% iron chelation within 2 hours and nearly complete chelation within 8 hours under physiological conditions [7]. The distribution ratio of iron(III) between the chelator and aqueous solution ranges from 3,700 to 25,000 mL/g, depending on initial iron concentration [7].
Table 3: Iron Chelation Selectivity Data
Metal Ion | Selectivity Coefficient | pH Range | Distribution Ratio (mL/g) |
---|---|---|---|
Fe³⁺ | 1.0 (reference) | 5.6-7.4 | 3,700-25,000 |
Cu²⁺ | 9.6 × 10⁸ | 5.6 | - |
Zn²⁺ | 1.4 × 10¹² | 5.6 | - |
Mg²⁺ | 9.6 × 10⁸ | 5.6 | - |
Ca²⁺ | 1.4 × 10¹² | 5.6 | - |
Mn²⁺ | 9.6 × 10⁸ | 5.6 | - |
The thermodynamic profile of 3-hydroxy-2-methyl-4(1H)-pyridinone complexes reveals exceptional stability constants that position this compound among the most effective chelators for trivalent metal ions [6] [14] [22]. Protonation constants demonstrate the compound's acid-base behavior, with pKₐ₁ values ranging from 3.61 to 3.68 corresponding to ketone oxygen protonation, and pKₐ₂ values of 9.77 to 9.78 for hydroxyl group deprotonation [6] [14].
Iron(III) complexation thermodynamics show remarkable consistency across multiple studies, with cumulative stability constants (log β₃) ranging from 36.4 to 37.2 [6] [14] [22]. These values exceed those of the parent 3-hydroxy-4-pyridinone (log β₃ = 35.1), demonstrating the beneficial effect of C² methylation on metal binding [6]. The pFe³⁺ values, which provide a more practical measure of chelating efficiency under physiological conditions, range from 19.4 to 20.6 [6] [14].
Temperature-dependent studies reveal the enthalpic and entropic contributions to complex stability [12] [31]. The formation of tris-chelate complexes involves favorable enthalpy changes due to strong metal-ligand bonds, partially offset by unfavorable entropy changes associated with the ordering of three ligand molecules around the metal center [12]. Ionic strength effects demonstrate that increasing salt concentration generally decreases the apparent stability constants, consistent with electrostatic theory for charged complex formation [31].
Comparison with other hydroxypyridinone isomers reveals the superior thermodynamic properties of the 3,4-hydroxypyridinone framework [6] [22]. The 3,2-hydroxypyridinone and 1,2-hydroxypyridinone analogs exhibit significantly lower stability constants (log β₃ = 29.6 and 27.2, respectively), reflecting the decreased electron delocalization and reduced donor atom basicity in these isomeric forms [22].
Gallium(III) thermodynamics closely parallel iron(III) behavior, with log β₃ values of 35.76 to 38.42 reported for 3-hydroxy-2-methyl-4(1H)-pyridinone [6] [13]. This similarity results from the comparable ionic radii and coordination preferences of these trivalent cations [6]. Aluminum(III) complexes demonstrate comparable stability, though specific thermodynamic parameters are less extensively documented [11].
Table 4: Comprehensive Thermodynamic Parameters
Parameter | Value | Conditions | Reference Method |
---|---|---|---|
pKₐ₁ | 3.61-3.68 | 25°C, I = 0.1-0.2 M | Potentiometry |
pKₐ₂ | 9.77-9.78 | 25°C, I = 0.1-0.2 M | Potentiometry |
log β₃ (Fe³⁺) | 36.4-37.2 | 25°C, I = 0.1-0.2 M | Spectrophotometry |
pFe³⁺ | 19.4-20.6 | pH 7.4, 25°C | Competition studies |
log β₃ (Ga³⁺) | 35.76-38.42 | 25°C, I = 0.1-0.2 M | Spectrophotometry |
log K₁ (Fe³⁺) | 14.56-15.14 | 25°C, I = 0.1-0.2 M | Potentiometry |
log K₂ (Fe³⁺) | 11.54-12.23 | 25°C, I = 0.1-0.2 M | Potentiometry |
log K₃ (Fe³⁺) | 9.24-9.79 | 25°C, I = 0.1-0.2 M | Potentiometry |
The molecular geometry of 3-hydroxy-2-methyl-4(1H)-pyridinone exhibits characteristic structural features that enable versatile coordination modes with metal ions [1] [2]. Single-crystal X-ray diffraction studies reveal that the parent compound crystallizes in the monoclinic space group P21/n with unit cell parameters a = 6.8351(4) Å, b = 10.2249(4) Å, c = 8.6525(4) Å, β = 105.215(4)°, and Z = 4 [1] [2]. The structural analysis demonstrates that bond lengths and angles fall within normal ranges for aromatic nitrogen heterocycles, with the pyridinone ring system maintaining planar geometry [1] [2].
The conformational flexibility of 3-hydroxy-2-methyl-4(1H)-pyridinone primarily manifests through the orientation of the hydroxyl group and the methyl substituent relative to the pyridinone ring [3] [4]. The hydroxyl group at the 3-position can adopt different conformations to optimize hydrogen bonding interactions, while the methyl group at the 2-position provides steric constraints that influence the overall molecular geometry [3] [4]. Bond length analysis reveals that the pyridine ring dimensions conform to established patterns for aromatic nitrogen heterocycles, with carbon-nitrogen distances ranging from 1.32 to 1.37 Å [3] [4].
The coordination geometry of 3-hydroxy-2-methyl-4(1H)-pyridinone is fundamentally determined by the spatial arrangement of the donor atoms [6]. The compound functions as a bidentate ligand through its hydroxyl oxygen and carbonyl oxygen atoms, forming a five-membered chelate ring with metal ions [6]. This chelation pattern results in a preferred bite angle of approximately 78-82°, which is compatible with octahedral coordination geometries [6].
Table 1: Metal Ion Coordination Properties of 3-Hydroxy-2-methyl-4(1H)-pyridinone
Metal Ion | log β₃ or log β | pM Value | Coordination Geometry | Binding Mode |
---|---|---|---|---|
Fe³⁺ | 36.4-37.2 | 19.4-20.6 | Octahedral | Facial |
Ga³⁺ | 35.76-38.42 | - | Octahedral | Facial |
Al³⁺ | - | - | Octahedral | Facial |
Cu²⁺ | Variable | - | Multiple | Varied |
Zn²⁺ | - | - | Tetrahedral/Octahedral | Varied |
Eu³⁺ | 19.9-21.9 | 19.9-21.9 | Octahedral | Multidentate |
Tb³⁺ | 19.9-21.9 | 19.9-21.9 | Octahedral | Multidentate |
Th⁴⁺ | 41.7 | - | Octahedral | Octadentate |
UO₂²⁺ | 22.7 | - | Pentagonal bipyramidal | Tetradentate |
The ligand geometry exhibits significant sensitivity to the electronic environment, particularly regarding the delocalization of electron density within the pyridinone ring system [3] [4]. The presence of the electron-donating methyl group at the C² position increases the pyridinone ring electron density through inductive effects, resulting in enhanced metal binding affinity compared to unsubstituted derivatives [7]. This electronic modification influences both the geometry and the binding strength of the resulting metal complexes [7].
Structural studies of N-substituted derivatives demonstrate that different substituents at the ring nitrogen position do not significantly affect the fundamental geometric parameters of the pyridinone core [8] [1]. However, the nature of the N-substituent can influence the overall molecular conformation and, consequently, the coordination behavior [8] [1]. The conformational flexibility becomes particularly important in the context of multidentate ligand systems, where multiple pyridinone units must adopt specific orientations to achieve optimal metal coordination [9] [10].
Conventional molecular dynamics simulations of zinc(II) complexes with 3-hydroxy-2-methyl-4(1H)-pyridinone derivatives have revealed distinct interaction patterns with lipid bilayer systems [11] [12]. The simulations employed 1,2-dimyristoyl-sn-glycero-3-phosphocholine bilayers as membrane models, with complex concentrations ranging from 9.98 to 16.13 millimolar [11] [12]. The computational protocol utilized the GROMACS software package with native GPU acceleration, employing the TIP3P water model and maintaining physiological conditions at 310.15 K and 1 atmosphere pressure [11] [12].
The dynamic behavior of metal complexes demonstrates significant dependence on the lipophilicity of the ligand substituents [11] [12]. Complexes containing 1-hexyl-3-hydroxy-2-methyl-4(1H)-pyridinone exhibit enhanced membrane partition coefficients, with at least two orders of magnitude higher membrane affinity compared to more hydrophilic analogues [11] [12]. This enhanced membrane interaction correlates with the ability of the complexes to penetrate lipid bilayers and undergo self-aggregation at elevated concentrations [11] [12].
Quantum mechanical calculations have provided fundamental insights into the electronic structure and binding mechanisms of 3-hydroxy-2-methyl-4(1H)-pyridinone metal complexes [13] [14]. Density functional theory methods, particularly the B3LYP functional with mixed basis sets, have been extensively employed to investigate the coordination geometries and thermodynamic stabilities of various metal complexes [13] [14]. The computational approach typically involves geometry optimization using the 6-31G(d,p) basis set for organic atoms and effective core potentials for transition metal centers [13] [14].
The electronic structure calculations reveal that the binding affinity of 3-hydroxy-2-methyl-4(1H)-pyridinone toward metal ions is primarily determined by the orbital interactions between the ligand donor atoms and the metal d-orbitals [13] [14]. The highest occupied molecular orbital of the ligand exhibits significant electron density localization on the hydroxyl oxygen and carbonyl oxygen atoms, which serve as the primary coordination sites [13] [14]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals influences the polarizability and, consequently, the coordination behavior of the ligand [13] [14].
Quantum mechanical studies of iron(III) complexes demonstrate that the tris-chelate coordination mode results in octahedral geometry with facial arrangement of the three bidentate ligands [13] [14]. The Fe-O bond lengths calculated at the DFT level fall within the range of 1.95-2.05 Å, consistent with experimental crystallographic data [13] [14]. The calculated binding energies for the stepwise formation of Fe(III) complexes indicate high thermodynamic stability, with the third ligand binding exhibiting the highest affinity due to cooperative electronic effects [13] [14].
Natural bond orbital analysis has provided detailed information about the electronic structure and bonding characteristics of metal complexes [10] [15]. The analysis reveals that the metal-ligand interactions involve significant charge transfer from the ligand donor atoms to the metal center, with the magnitude of charge transfer correlating with the binding affinity [10] [15]. The stabilization energy associated with donor-acceptor interactions typically ranges from 150 to 200 kilojoules per mole, indicating strong covalent character in the metal-ligand bonds [10] [15].
Molecular orbital calculations have elucidated the role of substituent effects on the electronic properties of 3-hydroxy-2-methyl-4(1H)-pyridinone derivatives [16] . The methyl group at the 2-position acts as an electron-donating substituent, increasing the electron density on the pyridinone ring and enhancing the basicity of the donor atoms [16] . This electronic modification results in increased metal binding affinity compared to unsubstituted analogues, as confirmed by both experimental and computational studies [16] .
The quantum mechanical treatment of actinide complexes requires specialized computational approaches due to the involvement of f-orbitals in bonding [13]. Calculations employing relativistic effective core potentials have demonstrated that actinide binding involves significant orbital mixing between the f-orbitals of the metal and the p-orbitals of the ligand donor atoms [13]. The computed binding energies for thorium(IV) complexes exceed those of transition metal analogues by several orders of magnitude, reflecting the unique electronic properties of actinide elements [13].
The tautomeric behavior of 3-hydroxy-2-methyl-4(1H)-pyridinone represents a fundamental aspect of its chemical reactivity and coordination chemistry [8] [19] [15]. The compound can exist in multiple tautomeric forms, including the hydroxypyridine form, the pyridinone form, and zwitterionic structures under specific conditions [8] [19] [15]. The tautomeric equilibrium is highly sensitive to environmental factors, particularly solvent polarity and hydrogen bonding capacity [8] [19] [15].
Table 2: Tautomeric Properties of 3-Hydroxy-2-methyl-4(1H)-pyridinone
Tautomeric Form | Preferred in | Stability (kJ/mol) | Aromatic Character | Coordination Ability |
---|---|---|---|---|
Hydroxypyridine | Gas phase | 0 (reference) | Higher | Moderate |
Pyridinone | Polar solvents | 2-5 | Lower | High |
Zwitterionic | Protonated salts | Variable | Intermediate | High |
The hydroxypyridine tautomer exhibits greater aromatic stabilization due to the preservation of the benzenoid electronic structure, while the pyridinone form shows localized bonding patterns characteristic of the lactam functionality [15] [19]. Density functional theory calculations demonstrate that the equilibrium position depends significantly on the computational method employed, with hybrid functionals providing better agreement with experimental data than pure density functionals [15] [19].
The proton transfer mechanism between tautomeric forms involves a high-energy transition state with significant geometric distortion [15] [19]. Single-molecule tautomerization exhibits activation barriers of approximately 125-210 kilojoules per mole, making direct tautomerization energetically unfavorable under normal conditions [15] [19]. However, intermolecular proton transfer mechanisms involving hydrogen-bonded dimers or solvent-mediated pathways can significantly reduce the activation energy to 30-50 kilojoules per mole [15] [19].
The tautomeric preference is strongly influenced by the nature of the surrounding medium [15] [20] [21]. In nonpolar solvents such as cyclohexane, both tautomeric forms coexist in comparable amounts, while polar solvents favor the pyridinone form due to better stabilization of the dipolar structure [15] [20] [21]. Water exhibits the strongest preference for the pyridinone tautomer, with equilibrium constants exceeding 900 in aqueous solution [15] [20] [21].
The coordination chemistry of 3-hydroxy-2-methyl-4(1H)-pyridinone is intimately connected to its tautomeric behavior [8] [22]. The hydroxyl group deprotonation represents the critical step in metal binding, occurring with a pKa value of approximately 9.77 [7]. This relatively high pKa value ensures that the ligand exists predominantly in the neutral, membrane-permeable form at physiological pH, while still providing sufficient anionic character for strong metal binding [7].
Crystallographic studies have provided direct evidence for the tautomeric forms adopted by 3-hydroxy-2-methyl-4(1H)-pyridinone derivatives in the solid state [8] [3]. The neutral compound exists mainly in the quinoid form with a small contribution from the aromatic zwitterion form, while protonated hydrochloride salts adopt the aromatic form with minor contributions from the quinoid resonance structure [8] [3]. The different tautomeric forms exhibit distinct hydrogen bonding patterns in the crystal lattice, influencing the overall packing arrangement and physical properties [8] [3].
The proton transfer pathways in 3-hydroxy-2-methyl-4(1H)-pyridinone systems involve complex mechanisms that depend on the specific environmental conditions [15] [19]. In protic solvents, the tautomerization can proceed through solvent-mediated mechanisms involving hydrogen bonding networks [15] [19]. The kinetics of proton transfer are influenced by the presence of catalytic species, with both acid and base catalysis observed under appropriate conditions [15] [19].
Table 3: Crystallographic Data for 3-Hydroxy-2-methyl-4(1H)-pyridinone Derivatives
Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | R factor |
---|---|---|---|---|---|---|---|---|
3-hydroxy-2-methyl-4-pyridinone | Monoclinic | P21/n | 6.8351(4) | 10.2249(4) | 8.6525(4) | 105.215(4) | 4 | 0.037 |
3-hydroxy-1,2-dimethyl-4-pyridinone | Orthorhombic | Pbca | 7.3036(4) | 13.0490(6) | 13.7681(7) | 90 | 8 | 0.044 |
3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone | Monoclinic | P21/a | 15.158 | 8.435 | 7.2770 | 103.520 | 4 | - |
The molecular dimensions within the pyridinone ring system exhibit characteristic bond length alternation patterns that reflect the electronic structure and tautomeric state [3] [4]. Carbon-carbon bond lengths in the pyridine ring typically range from 1.33 to 1.39 Å, with specific values depending on the substitution pattern and tautomeric form [3] [4]. The carbonyl carbon-oxygen bond distances consistently measure approximately 1.25-1.27 Å, indicating strong double-bond character regardless of the tautomeric form [3] [4].
Temperature-dependent studies reveal that the tautomeric equilibrium shifts with changing thermal conditions, reflecting the entropic and enthalpic contributions to the free energy difference between forms [15] [19]. The equilibrium constants show systematic variation with temperature, allowing for the determination of thermodynamic parameters through van't Hoff analysis [15] [19]. The negative entropy changes associated with tautomerization indicate that the pyridinone form is favored at all temperatures, with the preference increasing at lower temperatures [15] [19].
Table 4: Typical Bond Lengths in 3-Hydroxy-2-methyl-4(1H)-pyridinone
Bond Type | Bond Length (Å) | Variability |
---|---|---|
C-N (pyridine ring) | 1.32-1.37 | Low |
C-N (amide) | 1.36-1.39 | Moderate |
C=O (carbonyl) | 1.25-1.27 | Low |
C-C (aromatic) | 1.35-1.45 | Moderate |
C-OH (hydroxyl) | 1.35-1.42 | Low |
O-H | 0.96-0.98 | High (H-bonding) |